molecular formula C13H17NO4 B2827246 3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran CAS No. 866151-61-3

3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran

Cat. No.: B2827246
CAS No.: 866151-61-3
M. Wt: 251.282
InChI Key: KEXBZZJRTCEAQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of Substituents: The ethoxy, trimethyl, and nitro groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. specific industrial methods are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Studying the interactions of benzofuran derivatives with biological systems.

    Medicine: Investigating potential pharmacological properties of benzofuran derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzofuran core can also interact with enzymes and receptors, modulating their activity. Specific pathways and targets depend on the biological context and the specific derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the nitro group provides a site for further chemical modifications .

Properties

IUPAC Name

3-ethoxy-2,2,4-trimethyl-7-nitro-3H-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-5-17-12-10-8(2)6-7-9(14(15)16)11(10)18-13(12,3)4/h6-7,12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXBZZJRTCEAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2=C(C=CC(=C2OC1(C)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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